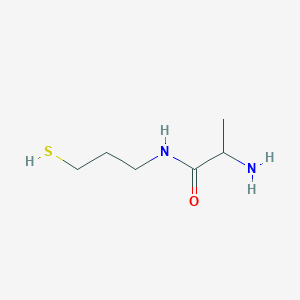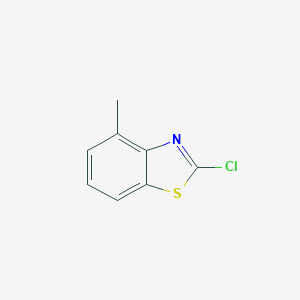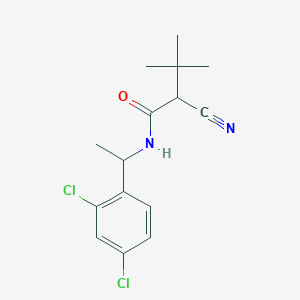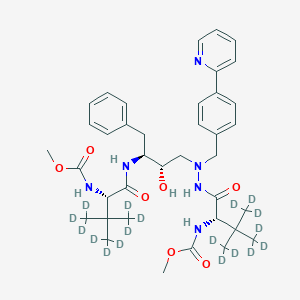
2-Chloro-8-methylquinoline-3-carbonitrile
説明
2-Chloro-8-methylquinoline-3-carbonitrile is a compound that belongs to the class of chloroquinoline carbonitriles. These compounds are of significant interest due to their potential biological activities and their use as building blocks in organic synthesis. The chloro and cyano groups present in these molecules offer reactive sites for further chemical transformations .
Synthesis Analysis
The synthesis of chloroquinoline carbonitriles can be achieved through various methods. For instance, a one-pot synthesis approach has been reported for the construction of tetrahydroquinoline carbonitriles, which could potentially be adapted for the synthesis of 2-chloro-8-methylquinoline-3-carbonitrile . Additionally, AlCl3-mediated C-C bond formation has been utilized to synthesize 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives, demonstrating the versatility of chloroquinoline carbonitriles in cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of chloroquinoline carbonitriles can be elucidated using techniques such as X-ray diffraction. For example, the structure of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, was established using X-ray analysis, which could provide insights into the structural features of 2-chloro-8-methylquinoline-3-carbonitrile . Single crystal X-ray diffraction has also been employed to determine the structure of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives .
Chemical Reactions Analysis
Chloroquinoline carbonitriles undergo a variety of chemical reactions. The chloro substituent can participate in nucleophilic substitution reactions, while the cyano group can be involved in reactions such as cyclization to form heterocyclic compounds . The synthesis and reactions of chloroquinoline-3-carbonitriles have been reviewed, highlighting the diverse chemical transformations these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline carbonitriles can be studied using spectroscopic methods. For instance, IR, NMR, and electronic spectroscopy have been used to investigate the structural features of related compounds . The optical properties, such as UV–vis absorption and fluorescence spectroscopy, are also of interest, as they can reveal information about the electronic structure and solvent effects on these compounds .
科学的研究の応用
Medicinal Chemistry Applications
Quinoline derivatives, such as 8-hydroxyquinolines, have attracted significant attention in medicinal chemistry due to their chromophoric properties and ability to detect various metal ions. Moreover, these compounds exhibit a broad spectrum of biological activities, leading to their exploration for developing potent drug molecules for treating life-threatening diseases like cancer, HIV, and neurodegenerative disorders. The metal chelation properties of these derivatives further highlight their potential as drug candidates for various diseases (Gupta, Luxami, & Paul, 2021).
Antimalarial and Antiviral Research
Chloroquine and its derivatives have been studied extensively for their antimalarial effects and potential repurposing for managing various infectious and non-infectious diseases. Research has focused on novel compounds based on the chloroquine scaffold, highlighting their chemical structures, biological evaluation, and potential therapeutic applications. This includes exploring their role in cancer therapy and evaluating their efficacy against different pathogens, suggesting a broad utility beyond traditional antimalarial applications (Njaria, Okombo, Njuguna, & Chibale, 2015).
Biochemical and Physiological Effects
Quinoline derivatives' lysosomotropic properties have led to novel uses in treating viral infections and cancer, emphasizing their systemic effects. For instance, chloroquine's application in rheumatologic diseases due to its immunosuppressive activity showcases the drug's dual role in modulating T-cell and B-cell hyperactivity as well as pro-inflammatory cytokine gene expression. This multifaceted mechanism underlies its efficacy in systemic lupus erythematosus, rheumatoid arthritis, primary Sjogren's syndrome, the anti-phospholipid syndrome, and sarcoidosis treatment (Taherian, Rao, Malemud, & Askari, 2013).
Safety And Hazards
The safety data sheet for 2-Chloro-8-methylquinoline-3-carbonitrile indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
特性
IUPAC Name |
2-chloro-8-methylquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2/c1-7-3-2-4-8-5-9(6-13)11(12)14-10(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHPWUWENXRLSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577115 | |
| Record name | 2-Chloro-8-methylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-8-methylquinoline-3-carbonitrile | |
CAS RN |
136812-21-0 | |
| Record name | 2-Chloro-8-methylquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90577115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136812-21-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)
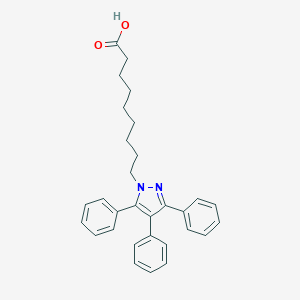
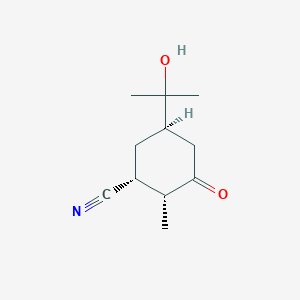
![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)
